Oral Bioavailability of Avibactam Tomilopil (ARX-1796) vs. Unmodified Avibactam
Avibactam Tomilopil (ARX-1796) is a prodrug that achieves 60–80% oral absorption in humans, compared to approximately 7% for unmodified avibactam administered orally [1]. This quantifies the fundamental prodrug advantage enabling oral outpatient therapy.
| Evidence Dimension | Oral absorption (bioavailability) |
|---|---|
| Target Compound Data | 60–80% |
| Comparator Or Baseline | Unmodified avibactam (oral): ca. 7% |
| Quantified Difference | Approximately 8.6- to 11.4-fold higher absorption |
| Conditions | Phase 1 clinical trial in healthy human volunteers |
Why This Matters
This difference is the sole basis for the existence of an oral avibactam-based therapy; without this prodrug, avibactam remains an IV-only agent, limiting its use to inpatient settings.
- [1] Business Wire. Arixa Pharmaceuticals Announces Acquisition by Pfizer‘s Hospital Business. October 22, 2020. View Source
